molecular formula C36H65NO12 B1599207 Erythromycin, 3''-O-demethyl-12-deoxy- CAS No. 33442-56-7

Erythromycin, 3''-O-demethyl-12-deoxy-

Cat. No.: B1599207
CAS No.: 33442-56-7
M. Wt: 703.9 g/mol
InChI Key: CLQUUOKNEOQBSW-HYABICGWSA-N
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Description

Synthesis Analysis

The synthesis pathway for Erythromycin, 3’‘-O-demethyl-12-deoxy- involves the modification of the erythromycin molecule by removing the 3’'-O-methyl group and the 12-deoxy group. The synthesis process involves a series of reactions including demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction. The final product is obtained as a white crystalline solid with a melting point of 135-137°C.


Molecular Structure Analysis

The molecular formula of Erythromycin, 3’'-O-demethyl-12-deoxy- is C37H67NO13 . Its molecular weight is 703.9 g/mol . The InChI Key is CLQUUOKNEOQBSW-HYABICGWSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Erythromycin, 3’'-O-demethyl-12-deoxy- are complex and involve multiple steps. These include demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction.


Physical And Chemical Properties Analysis

Erythromycin, 3’'-O-demethyl-12-deoxy- is a small molecule with a molecular weight of 703.9 g/mol . Its chemical formula is C37H67NO13 . The compound is a white crystalline solid with a melting point of 135-137°C.

Scientific Research Applications

Erythromycin A has several scientific research applications, including its use as a tool for studying protein synthesis in bacteria. It is also used as a reference compound for the development of new antibiotics. Erythromycin A has been shown to be effective against a wide range of bacterial infections, including those caused by drug-resistant strains of bacteria.

Mechanism of Action

Erythromycin A works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which prevents the formation of peptide bonds between amino acids. This ultimately leads to the inhibition of bacterial growth and cell death.
Biochemical and Physiological Effects:
Erythromycin A has several biochemical and physiological effects on the body. It can cause gastrointestinal disturbances, including nausea, vomiting, and diarrhea. It can also cause liver toxicity in rare cases. Erythromycin A has been shown to have a low potential for drug interactions, making it a safe choice for patients who are taking multiple medications.

Advantages and Limitations for Lab Experiments

Erythromycin A has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against a wide range of bacteria. It is also relatively inexpensive and readily available. However, erythromycin A has a relatively low potency compared to other antibiotics, which can limit its use in certain applications.

Future Directions

There are several future directions for erythromycin A research. One area of focus is the development of new derivatives of erythromycin A with improved potency and selectivity against specific bacterial strains. Another area of research is the development of new methods for synthesizing erythromycin A, which could lead to more efficient and cost-effective production methods. Additionally, there is ongoing research into the use of erythromycin A as a potential treatment for other diseases, such as cancer and viral infections.
Conclusion:
Erythromycin A is a widely used macrolide antibiotic that has several scientific research applications. Its mechanism of action involves the inhibition of bacterial protein synthesis, which ultimately leads to bacterial cell death. Erythromycin A has several advantages and limitations for lab experiments, and there are several future directions for research in this field. Overall, erythromycin A is an important tool for studying bacterial infections and the development of new antibiotics.

Synthesis Methods

Erythromycin A is synthesized by fermentation of the bacterium Saccharopolyspora erythraea. The process involves the use of various chemical precursors and enzymes to produce the final product. The synthesis of erythromycin A is a complex process that requires careful control of the reaction conditions to ensure high yield and purity.

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQUUOKNEOQBSW-HYABICGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187087
Record name Erythromycin, 3''-O-demethyl-12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33442-56-7
Record name Erythromycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erythromycin, 3''-O-demethyl-12-deoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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